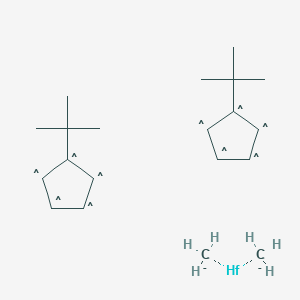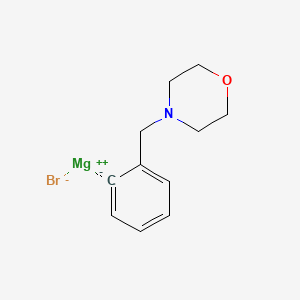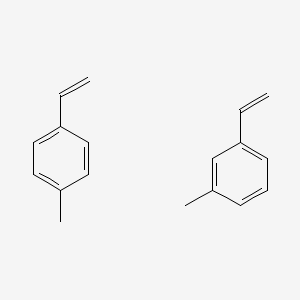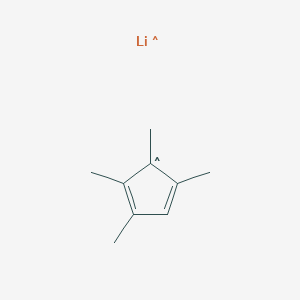
Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV) is a chemical compound with the molecular formula C20H32Hf. It is a hafnium-based organometallic compound that is used in various scientific and industrial applications. The compound is known for its stability and unique chemical properties, making it a valuable material in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV) typically involves the reaction of hafnium tetrachloride with tert-butylcyclopentadienyl lithium and methyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hafnium oxides.
Reduction: It can be reduced to form lower oxidation state hafnium compounds.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides or alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include hafnium oxides, lower oxidation state hafnium compounds, and substituted hafnium complexes. These products have various applications in materials science and catalysis.
科学的研究の応用
Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other hafnium compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential use in targeted drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as hafnium-based ceramics and coatings, which have applications in aerospace and electronics.
作用機序
The mechanism of action of Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV) involves its interaction with various molecular targets and pathways. The compound can coordinate with different ligands and form stable complexes, which can then participate in catalytic cycles or other chemical processes. The exact mechanism depends on the specific application and the nature of the ligands involved.
類似化合物との比較
Similar Compounds
Similar compounds to Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV) include:
- Bis(cyclopentadienyl)dimethylhafnium
- Bis(pentamethylcyclopentadienyl)dimethylhafnium
- Bis(ethylcyclopentadienyl)dimethylhafnium
Uniqueness
What sets Bis(tert-butylcyclopentadienyl)dimethylhafnium(IV) apart from these similar compounds is its enhanced stability and unique steric properties due to the presence of the tert-butyl groups. These properties make it particularly useful in applications where stability and resistance to decomposition are crucial.
特性
CAS番号 |
68193-45-3 |
|---|---|
分子式 |
C20H32Hf |
分子量 |
451.0 g/mol |
IUPAC名 |
2-tert-butylcyclopenta-1,3-diene;carbanide;hafnium(4+) |
InChI |
InChI=1S/2C9H13.2CH3.Hf/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4,6H,5H2,1-3H3;2*1H3;/q4*-1;+4 |
InChIキー |
RVVNCCSGNVEIAX-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.[Hf] |
正規SMILES |
[CH3-].[CH3-].CC(C)(C)C1=[C-]CC=C1.CC(C)(C)C1=[C-]CC=C1.[Hf+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)

![[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B6288966.png)





![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)
